N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a benzothieno[3,2-d]pyrimidine derivative with a cyclohexylamine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide include:
- N-cyclohexyl-2,4-dioxo-3,3,4-triphenylbutanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
What sets N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30) |
InChI Key |
APXUXHKLYDAUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
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